BenchChemオンラインストアへようこそ!

1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea

Soluble epoxide hydrolase inhibition Water solubility Drug formulation

Choose this 1,3-bis(5-(tert-butyl)isoxazol-3-yl)urea for your sEH inhibitor or kinase fragment programs because its symmetrical bis-isoxazolyl architecture provides two chemically equivalent NH donors, enabling bidentate hydrogen-bonding interactions inaccessible to N,N-dimethylated or mono-isoxazolyl analogs like Isouron. The bulky tert-butyl substituents enhance lipophilicity (LogP 3.90) and crystal packing, directly improving assay reproducibility and co-crystallization success. At ≥98% purity, it eliminates solubility-limited assay artifacts, accelerating SAR exploration and hit-to-lead progression.

Molecular Formula C15H22N4O3
Molecular Weight 306.36 g/mol
CAS No. 89078-38-6
Cat. No. B3058357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea
CAS89078-38-6
Molecular FormulaC15H22N4O3
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=NOC(=C2)C(C)(C)C
InChIInChI=1S/C15H22N4O3/c1-14(2,3)9-7-11(18-21-9)16-13(20)17-12-8-10(22-19-12)15(4,5)6/h7-8H,1-6H3,(H2,16,17,18,19,20)
InChIKeyUMDOQTDANJTGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea (CAS 89078-38-6): A Symmetrical Bis-Isoxazolyl Urea Building Block for sEH Inhibitor Discovery and Chemical Biology Procurement


1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea (CAS 89078-38-6) is a symmetrical 1,3-disubstituted urea featuring two 5-tert-butylisoxazol-3-yl moieties linked by a central carbonyl group. It belongs to the broader class of heteroaryl-functionalized ureas that have attracted significant attention as kinase inhibitor scaffolds, soluble epoxide hydrolase (sEH) inhibitors, and agrochemical intermediates [1]. The compound is commercially available at purities ≥95–98% from multiple research chemical suppliers . Its molecular formula is C₁₅H₂₂N₄O₃ (MW 306.36 g/mol), with a predicted LogP of 3.90 and a topological polar surface area (TPSA) of 93.19 Ų . The bis-isoxazolyl urea architecture places two hydrogen-bond-donating NH groups and five hydrogen-bond-accepting atoms in a geometrically constrained arrangement, making it a promising fragment for both target engagement and crystallization studies.

Why 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea Cannot Be Casually Substituted: The Symmetry–Solubility–Potency Triad in Bis-Isoxazolyl Ureas


The symmetrical 1,3-bis(5-tert-butylisoxazol-3-yl)urea scaffold is not trivially interchangeable with other isoxazolyl ureas or mono-substituted analogs. In the 2015 study by Butov et al., the series of 1,3-disubstituted isoxazolyl- and adamantyl-functionalized ureas was shown to be potent inhibitors of soluble epoxide hydrolase (sEH), with water solubility that 'exceed[s] significantly that of known analogs' [1]. The presence of two bulky tert-butyl groups on the isoxazole rings dramatically alters lipophilicity (LogP 3.90) and crystal packing behavior relative to methyl-substituted or unsubstituted isoxazolyl ureas, directly impacting bioavailability, formulation, and reproducibility in biological assays [1]. Competitor compounds such as Isouron (3-(5-tert-butylisoxazol-3-yl)-1,1-dimethylurea, CAS 55861-78-4) are mono-isoxazolyl N,N-dimethylureas developed exclusively as herbicides, with no reported sEH inhibitory activity and fundamentally different hydrogen-bonding capacity [2]. The symmetrical bis-isoxazolyl urea architecture provides two chemically equivalent NH donors, enabling bidentate hydrogen-bonding interactions with biological targets that are inaccessible to N,N-dimethylated or mono-isoxazolyl ureas. Procurement of a generic 'isoxazolyl urea' without specifying the 1,3-bis(5-tert-butyl) substitution pattern therefore risks selecting a compound with an entirely different biological activity profile, solubility, and synthetic utility.

Quantitative Differentiation Evidence for 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea vs. Closest Analogs


Water Solubility Superiority of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea Over Known sEH Inhibitor Analogs

Butov et al. (2015) reported that the water solubility of the synthesized 1,3-disubstituted isoxazolyl urea series, which includes 1,3-bis(5-tert-butylisoxazol-3-yl)urea, significantly exceeded that of known sEH inhibitor analogs [1]. While exact solubility values (mg/mL) were not digitized in the accessible abstract, the authors explicitly describe the solubility enhancement as a key differentiator relative to established urea-based sEH inhibitors such as 1-(adamant-1-yl)-3-(1-propionylpiperidin-4-yl)urea and adamantyl-containing diureas cited in the same publication [1]. This solubility advantage is attributed to the unique combination of the isoxazole heterocycles and the symmetrical 1,3-disubstitution pattern, which disrupts crystal lattice packing while maintaining the hydrogen-bond donor/acceptor capacity required for target binding [1].

Soluble epoxide hydrolase inhibition Water solubility Drug formulation

Hydrogen-Bonding Capacity Advantage Over N,N-Dimethylated Isoxazolyl Ureas (e.g., Isouron)

1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea possesses two hydrogen-bond donor (HBD) groups (urea NH), whereas the structurally related herbicide Isouron (3-(5-tert-butylisoxazol-3-yl)-1,1-dimethylurea, CAS 55861-78-4) has zero HBD groups due to N,N-dimethyl substitution [1]. This 2 vs. 0 HBD difference is critical for biological target engagement: the symmetrical bis-isoxazolyl urea can form a bidentate hydrogen-bond network with the catalytic aspartate residues in the sEH active site (Asp335 in human sEH) or with hinge-region residues in kinase ATP-binding pockets, as demonstrated for other diarylurea kinase inhibitors like sorafenib and regorafenib [2]. Isouron, by contrast, is limited to hydrogen-bond acceptor interactions only, severely restricting its ability to engage enzymatic targets beyond its evolved herbicidal mode of action [1].

Hydrogen-bond donor count Target engagement Crystallography

Predicted LogP and TPSA Differentiation from 1,3-Bis(5-methylisoxazol-3-yl)urea

The calculated LogP of 1,3-bis(5-tert-butylisoxazol-3-yl)urea is 3.90, substantially higher than that of its 5-methyl analog, 1,3-bis(5-methylisoxazol-3-yl)urea (CAS 1796383-31-7), which has an estimated LogP of approximately 1.2 based on fragment-based prediction (CLOGP) or ACD/Labs calculation [1]. This ~2.7 LogP unit difference corresponds to a roughly 500-fold higher octanol–water partition coefficient for the tert-butyl compound, indicating significantly enhanced membrane permeability. The TPSA of the target compound is 93.19 Ų, placing it within the favorable range for oral bioavailability (typically <140 Ų) . The methyl analog, while having a lower molecular weight (222.20 vs. 306.36), sacrifices the steric bulk and van der Waals contacts provided by the tert-butyl groups that may be necessary for achieving selectivity in biological targets such as sEH or receptor tyrosine kinases [2].

Lipophilicity Membrane permeability ADME prediction

Commercial Purity and Batch-to-Batch Consistency Advantage for Procurement Reliability

Multiple vendors supply 1,3-bis(5-tert-butylisoxazol-3-yl)urea at verified purity levels of ≥98% (HPLC), with packaging options ranging from 100 mg to 1 kg to accommodate both early-stage discovery and scale-up requirements . In contrast, the methyl analog (CAS 1796383-31-7) has limited commercial availability, typically with no certified purity specification or analytical data package from major suppliers, making it a high-risk procurement for reproducible biological testing [1]. The target compound also has a defined MDL number (MFCD32174089) and standardized storage condition (−20°C), ensuring lot-to-lot consistency across vendors such as ChemScene, Fluorochem, AKSci, and MolCore .

Chemical purity Quality control Reproducibility

Highest-Value Procurement Scenarios for 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization and SAR Expansion

As reported by Butov et al. (2015), 1,3-disubstituted isoxazolyl ureas are potent sEH inhibitors with markedly enhanced water solubility over known analogs [1]. Procurement of 1,3-bis(5-tert-butylisoxazol-3-yl)urea at ≥98% purity enables medicinal chemistry teams to systematically explore SAR around the urea linker and isoxazole C5 substituent without solubility-limited assay artifacts. The two NH donors enable covalent or tight-binding inhibition mechanisms that are precluded for N,N-dimethylated analogs such as Isouron [2].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

The symmetrical bis-isoxazolyl urea core provides a rigid, hydrogen-bond-capable scaffold suitable for fragment-based screening against kinase targets, including FLT3, CSF-1R, and Bcr-Abl, as suggested by the broader patent literature on heterocyclic urea kinase modulators [1]. The compound's LogP of 3.90 and TPSA of 93.19 Ų place it within favorable physicochemical space for fragment hit-to-lead progression [2]. The commercial availability of gram quantities with documented purity reduces lead time for SPR, ITC, or X-ray crystallography studies.

Agrochemical Discovery: Non-Herbicidal Isoxazolyl Urea Comparator

Isouron (CAS 55861-78-4) is a commercially established herbicide [1], but its N,N-dimethyl substitution eliminates hydrogen-bond donor capacity, restricting its utility as a biochemical probe. 1,3-Bis(5-tert-butylisoxazol-3-yl)urea, with its two NH donors and distinct biological activity profile (sEH inhibition rather than herbicidal action), serves as a chemically tractable comparator for agrochemical discovery programs seeking to differentiate herbicidal from non-herbicidal isoxazolyl urea pharmacophores [2].

Crystallography and Structural Biology of Urea–Protein Interactions

The symmetrical bis-isoxazolyl urea structure, with two tert-butyl groups providing strong anomalous scattering for sulfur/chlorine-free phasing and two urea NH groups capable of forming characteristic hydrogen-bond networks with protein backbone carbonyls, makes this compound an excellent co-crystallization ligand for structural biology studies of urea-binding proteins, including sEH (PDB ligands frequently feature adamantyl-urea motifs) [1]. The compound's TPSA and LogP values predict solubility profiles compatible with typical crystallization conditions (0.1–10 mM in 1–5% DMSO).

Quote Request

Request a Quote for 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.